Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
Overview
Description
“Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate” is an organic compound with the molecular formula C18H18O5 . It is a derivative of benzoic acid. The compound has a molecular weight of 314.34 and is solid in its physical form .
Molecular Structure Analysis
The compound contains a total of 42 bonds; 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 2 aromatic ethers .Physical And Chemical Properties Analysis
“Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate” is a solid substance . It has a melting point range of 79 - 81 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate and related compounds are used in the synthesis of various heterocyclic systems. For instance, derivatives of this compound have been utilized in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
In Synthesis of Benzoates
This chemical is integral in the synthesis of various benzoate derivatives. A study demonstrated its role in producing ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates, which are confirmed through IR, MS, 1H, 13C, and 19F NMR spectra, and elemental analyses. This emphasizes its utility in creating complex organic compounds with specific characteristics (Cao, Ding, Yi, & Zhu, 1997).
Understanding Reaction Mechanisms
The compound plays a role in studies aimed at understanding the mechanisms of reactions involving carbonyl compounds. For instance, it has been used to measure rate coefficients and study the effects of various substituents in the alkaline hydrolysis of related esters, aiding in the understanding of reaction kinetics and mechanisms (Bowden & Byrne, 1996).
Mesomorphic Behavior Studies
Researchers have employed methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate derivatives to investigate mesomorphic behavior, particularly in the formation of nematic and smectic phases. This research contributes to the understanding of molecular structures and their influence on liquid crystal formations (Kuboshita, Matsunaga, & Matsuzaki, 1991).
Photopolymerization
The compound's derivatives have been explored in the context of photopolymerization. Specifically, it has been utilized in the development of novel photoiniters for the polymerization process, highlighting its potential application in materials science (Guillaneuf et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRMYEBQAQGMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594790 | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate | |
CAS RN |
937601-97-3 | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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